![molecular formula C17H11N5O B5651241 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5651241.png)
2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including those similar to 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, typically involves Lewis acid-catalyzed reactions or direct coupling methods. For instance, Kobayashi et al. (1998) demonstrated the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, achieving the compound almost quantitatively under specific conditions (Kobayashi et al., 1998). Ahn et al. (2021) described a method for the direct synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines via iron-catalyzed oxidative coupling, demonstrating the versatility of approaches available for synthesizing these compounds (Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]quinoxaline derivatives is characterized by the presence of fused heterocyclic rings, which contribute to their unique chemical properties. Spectral analysis techniques such as FT-IR, NMR, and UV-visible spectroscopy play a crucial role in elucidating their molecular structure. Fatma et al. (2015) performed a detailed spectral analysis on a novel pyrrolo[2,3-b]quinoxaline derivative, providing insights into its molecular geometry, electronic properties, and chemical reactivity through DFT and TDDFT methods (Fatma et al., 2015).
Chemical Reactions and Properties
Pyrrolo[2,3-b]quinoxaline derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, their inhibiting properties in corrosion processes, as demonstrated by Lebrini et al. (2020), indicate their capability to form stable adsorbates at metal/electrolyte interfaces, showcasing their chemical utility beyond mere structural interest (Lebrini et al., 2020).
Physical Properties Analysis
The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Goszczycki et al. (2017) explored the optical properties of pyrrolo[2,3-b]quinoxaline derivatives, revealing their non-fluorescent nature in solution but exhibiting aggregation-induced emission enhancement (AIEE) in solid state and upon water addition, demonstrating the significant impact of molecular structure on physical properties (Goszczycki et al., 2017).
Eigenschaften
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c18-9-12-15-17(21-14-7-2-1-6-13(14)20-15)22(16(12)19)10-4-3-5-11(23)8-10/h1-8,23H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCMVCNUWOOVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333411 |
Source
|
Record name | 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
CAS RN |
300376-34-5 |
Source
|
Record name | 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.